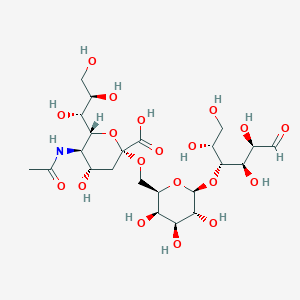
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide, also known as ADP or Adenosine 5'-diphosphate, is a biochemical compound that plays a crucial role in many biological processes. It is a nucleotide that is involved in energy transfer within cells and is a precursor to ATP, the primary energy currency of the cell. ADP is synthesized in the body through various pathways, and its functions are essential for proper cellular functioning.
Mécanisme D'action
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide plays a crucial role in energy transfer within cells. It is converted to ATP through the addition of a phosphate group, which is then used by the cell as a source of energy. ATP is used in various cellular processes, including muscle contraction, protein synthesis, and active transport of molecules across cell membranes. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also involved in the regulation of various enzymes and signaling pathways within cells.
Effets Biochimiques Et Physiologiques
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several biochemical and physiological effects on the body. It is involved in the regulation of various enzymes and signaling pathways within cells, and it plays a crucial role in energy transfer and metabolism. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also involved in the regulation of blood clotting and platelet aggregation, and it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several advantages for use in lab experiments. It is readily available and can be synthesized through various pathways, making it easy to obtain and study. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also a well-understood molecule, and its functions and mechanisms of action are well-documented. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide does have some limitations for use in lab experiments. It is a relatively unstable molecule and can degrade quickly, making it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide. One area of focus is the study of the mechanisms of action of enzymes involved in energy transfer and metabolism. Researchers are also investigating the effects of various drugs on cellular metabolism and the regulation of enzymes involved in energy transfer. Another area of focus is the study of the effects of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide on blood clotting and platelet aggregation, and its potential use as an anti-inflammatory and antioxidant agent.
Conclusion
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is a crucial biochemical compound that plays a significant role in many biological processes. It is involved in energy transfer and metabolism within cells, and its functions and mechanisms of action are well-documented. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research involving N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide, including the study of the mechanisms of action of enzymes involved in energy transfer and metabolism and the investigation of its potential use as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide can occur through various pathways, including the purine salvage pathway, the de novo purine synthesis pathway, and the adenylate kinase pathway. In the purine salvage pathway, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is synthesized from the breakdown of adenosine and other purine nucleotides. In the de novo purine synthesis pathway, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is synthesized from simple molecules such as amino acids, carbon dioxide, and ribose-5-phosphate. The adenylate kinase pathway involves the transfer of a phosphate group from ATP to AMP, forming two molecules of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide.
Applications De Recherche Scientifique
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is widely used in scientific research as a substrate for various enzymes and as a source of energy for cellular processes. It is also used in the study of metabolism and energy transfer within cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has been used in research to study the effects of various drugs on cellular metabolism and to investigate the mechanisms of action of enzymes involved in energy transfer.
Propriétés
Numéro CAS |
100052-09-3 |
|---|---|
Nom du produit |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide |
Formule moléculaire |
C11H18N4O3 |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide |
InChI |
InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16) |
Clé InChI |
HRVJKBJMRHDJRJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
SMILES canonique |
CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Synonymes |
Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)


![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)